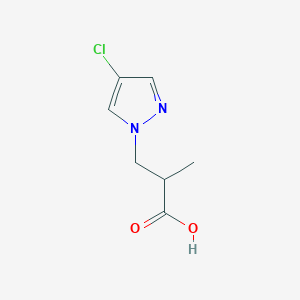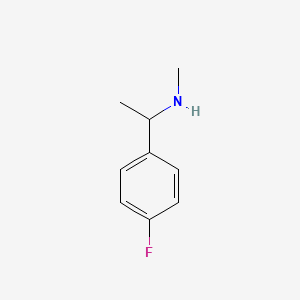![molecular formula C34H40N4 B1309144 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane CAS No. 74043-83-7](/img/structure/B1309144.png)
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Übersicht
Beschreibung
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane is a macrocyclic compound that belongs to the family of paracyclophanes, which are characterized by their unique structural features. These compounds have attracted significant interest due to their potential applications in various fields, including materials science, supramolecular chemistry, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of paracyclophane derivatives often involves multistep organic reactions. For instance, paracyclophane was synthesized through oxidative decarboxylation of [6.2.2]propellenecarboxylic acid using lead tetraacetate . This method provides a route to create the paracyclophane skeleton, which can be further functionalized to introduce nitrogen atoms, leading to tetraaza derivatives.
Molecular Structure Analysis
The molecular structure of paracyclophane derivatives is characterized by a noncoplanar conformation, as demonstrated by the N-phenyl-substituted hexaaza[1(6)]paracyclophane, which was calculated using the Gaussian program . This noncoplanarity is a common feature among paracyclophanes and is crucial for their electronic and steric properties.
Chemical Reactions Analysis
Paracyclophanes can undergo various chemical reactions, including rearrangements. For example, vapor phase thermolysis of paracyclophane leads to the formation of 3-methylene-spiro[5.5]undeca-1,4-diene, while acid-catalyzed rearrangement produces meta and ortho isomers . These reactions highlight the dynamic nature of paracyclophane derivatives under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of paracyclophanes are influenced by their macrocyclic structure. The electrochemical properties of N-phenyl-substituted hexaaza[1(6)]paracyclophane showed interesting results with overlapping oxidative waves indicating two-electron transfers . Additionally, the acid-base behavior and metal and anion coordination capabilities of 2,6,9,13-tetraaza14paracyclophane were studied, revealing that the aromatic ring in the structure affects the protonation patterns and prevents simultaneous coordination of all nitrogens to metal ions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has been synthesized and characterized in various studies. For instance, Yang et al. (2008) synthesized and characterized Tetraazaparacyclophane Disulfone, confirming its structure through IR, 1H NMR, and elemental analysis (Yang et al., 2008). Similarly, KikuchiJun-ichi et al. (1992) developed a water-soluble cyclophane host bearing pH-sensitive tentacles from 1,6,20,25-tetraaza[6.1.6.1]paracyclophane and L-aspartic acid, demonstrating pH-responsive molecular recognition (KikuchiJun-ichi et al., 1992).
Molecular Recognition and Host-Guest Chemistry
This compound has been explored extensively in molecular recognition studies. Zhao Xiao-xia (2006) investigated molecular recognitions between Tetraazaparacyclophanes and various nitrogen heterocyclic compounds (Zhao Xiao-xia, 2006). Moreover, the synthesis of cyclophane carrying poly(acrylic acid) chains and its complexation behavior was studied by Kubo et al. (1997), indicating its potential in forming inclusion complexes with certain guests (Kubo et al., 1997).
Application in Supramolecular Chemistry
Significant research has been conducted on the use of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane in supramolecular chemistry. For example, Burguete et al. (1998) developed an efficient method for the preparation of ditopic receptors based on polyaza[n]paracyclophanes, showcasing its versatility in coordination chemistry (Burguete et al., 1998). Additionally, Murakami et al. (1991) examined the guest-binding behavior of a novel cage-type azaparacyclophane in aqueous media, supported by computer-aided molecular modelling studies (Murakami et al., 1991).
Other Applications
Research on 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane has also delved into various other applications. Neugebauer and Fischer (1986) investigated its transannular effect on the n → π transition, contributing to understanding its electronic properties (Neugebauer & Fischer, 1986). Furthermore, Ariga et al. (2001) developed steroid cyclophanes with a cyclic core of this compound, demonstrating the dynamic control of cavity interior polarity and its implications in photo-signal modulation (Ariga et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWJYMWDZWVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)


![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)




![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)